molecular formula C17H27N3O B7557411 N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide

N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide

Cat. No. B7557411
M. Wt: 289.4 g/mol
InChI Key: YISMMEDKZGPINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAA belongs to the class of compounds known as piperidinyl-phenylacetamides, which have been shown to have a range of biological effects.

Mechanism of Action

The exact mechanism of action of N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide is not fully understood, but it is believed to involve modulation of neurotransmitter signaling pathways. N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide has been shown to act as a partial agonist at the dopamine D2 receptor, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide has been shown to have a range of biochemical and physiological effects in animal models. For example, studies have demonstrated that N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide can increase locomotor activity and induce hyperactivity in rodents. Additionally, N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide has been shown to have anxiolytic and antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide in scientific research is that it has a well-defined structure and can be synthesized in large quantities. However, one limitation is that its effects on behavior and cognition may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several potential future directions for research on N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide. For example, further studies could investigate the molecular mechanisms underlying its effects on neurotransmitter signaling pathways. Additionally, studies could explore the potential therapeutic applications of N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide for treating neurological and psychiatric disorders. Finally, research could focus on developing new analogs of N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide with improved pharmacological properties.

Synthesis Methods

The synthesis of N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide involves a multi-step process that begins with the reaction of 4-bromobenzylamine with 1-phenylpropan-1-ol to form the intermediate 4-(1-phenylpropylamino)benzyl alcohol. This intermediate is then reacted with N-methyl-2-chloroacetamide in the presence of a base to yield N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide.

Scientific Research Applications

N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide has been shown to have affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor.

properties

IUPAC Name

N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-3-16(14-7-5-4-6-8-14)19-15-9-11-20(12-10-15)13-17(21)18-2/h4-8,15-16,19H,3,9-13H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISMMEDKZGPINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC2CCN(CC2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.